

An In-depth Technical Guide to the Physical Properties of 2-Methylthiophenol

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Compound of Interest

Compound Name: 2-Methylbenzenethiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methylthiophenol (also known as 2-Thiocresol). The information is curated for professionals in research and development, offering quantitative data, standard experimental methodologies, and logical workflows to facilitate a deeper understanding of this compound for its application in scientific and pharmaceutical contexts.

Core Physical and Chemical Properties

2-Methylthiophenol is an organosulfur compound with the chemical formula C_7H_8S .^[1] It is also referred to by several synonyms, including **2-Methylbenzenethiol**, o-Toluenethiol, and 2-Thiocresol.^{[1][2]} The compound presents as a colorless to pale yellow liquid with a characteristic strong, disagreeable, or stench-like odor.^{[1][3]}

The key physical properties of 2-Methylthiophenol are summarized in the table below for easy reference and comparison.

Property	Value	Units	Reference(s)
Molecular Formula	C ₇ H ₈ S	-	[1][4]
Molecular Weight	124.20	g/mol	[2]
Melting Point	10 - 15	°C	[1][2][4]
Boiling Point	194 - 195	°C (at 760 mmHg)	[1][4]
Density	1.054	g/cm ³ (at 25 °C)	[2]
Refractive Index	1.578	(at 20 °C)	[3]
pKa	6.64	(at 25-26 °C)	[1][3]
Flash Point	64	°C	[1]
Solubility	Insoluble in water; Soluble in alcohol and ether.	-	[1]
Dipole Moment	1.01	D	[4]

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the physical properties of 2-Methylthiophenol are not available in the provided search results. However, the following sections describe standard laboratory methodologies that are typically employed for such characterizations.

- **Melting Point:** The melting point can be determined using a capillary tube method with a melting point apparatus (e.g., Mel-Temp). A small, powdered sample of solidified 2-Methylthiophenol is packed into a capillary tube, which is then placed in the apparatus and heated slowly. The temperature range over which the sample melts from a solid to a liquid is recorded as the melting point. Given its low melting point, this would be performed with appropriate cooling.
- **Boiling Point:** The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, causing stable boiling and condensation, is recorded as the

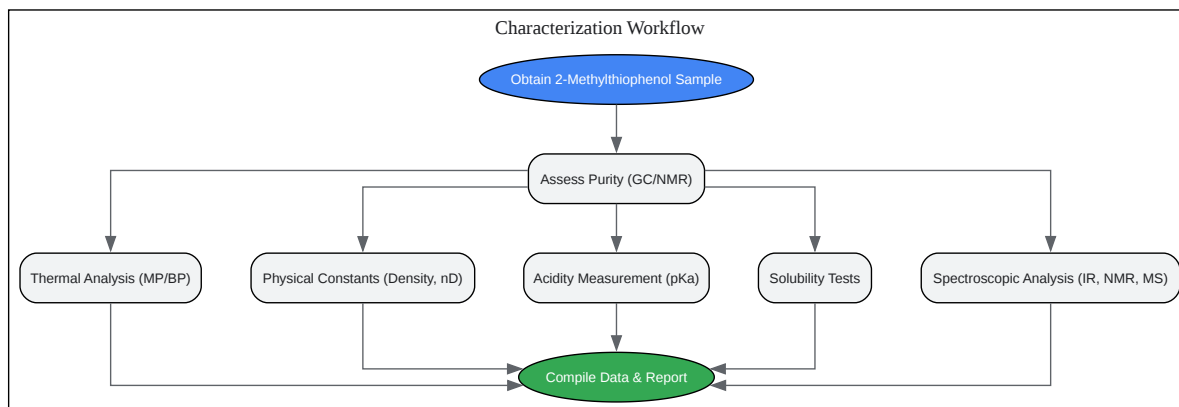
boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

- **Density:** The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature (e.g., 25 °C), and the density is calculated by dividing the mass by the volume.
- **Refractive Index:** A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index. A few drops of the liquid are placed on the prism of the instrument, and the refractive index is read directly from the scale at a specified temperature (e.g., 20 °C).
- **Solubility:** Qualitative solubility is determined by adding a small amount of 2-Methylthiophenol to a test tube containing the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the solubility is observed visually. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or gas chromatography.
- **pKa:** The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of 2-Methylthiophenol is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which half of the acid has been neutralized.
- **Infrared (IR) Spectroscopy:** An IR spectrum is obtained using an FTIR (Fourier-transform infrared) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and infrared radiation is passed through it. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3), and the solution is placed in an NMR tube. The spectrum provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structure elucidation.
- **Mass Spectrometry (MS):** Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The sample is vaporized and ionized, and the

resulting fragments are separated based on their mass-to-charge ratio. The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern.^[1]

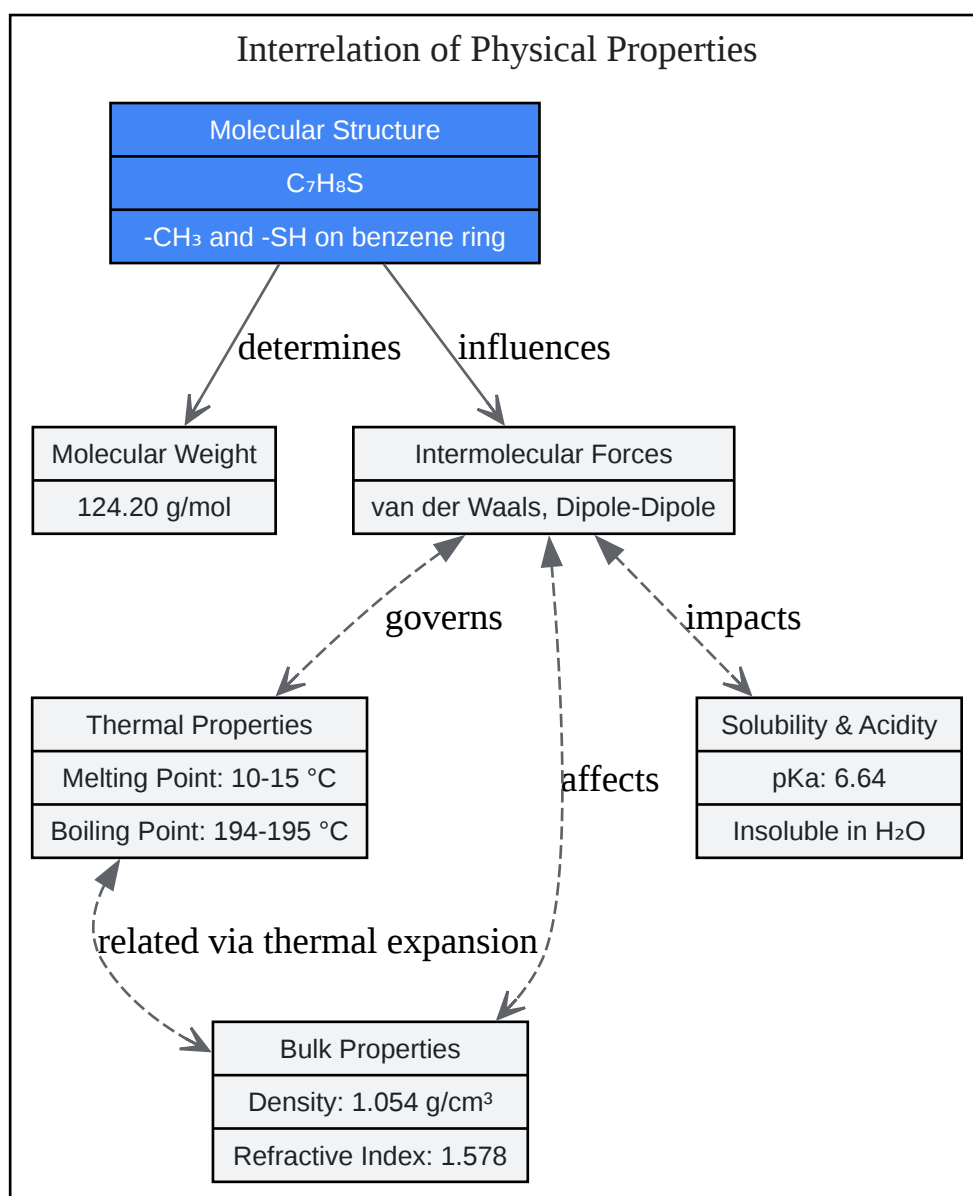
Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of characterizing 2-Methylthiophenol and the relationship between its physical properties.



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Caption: Workflow for the physical characterization of 2-Methylthiophenol.



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Caption: Logical relationships between key physical properties.

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